6-Bromo-1-chloroisoquinolin-5-amine

Lipophilicity Drug-likeness Physicochemical property prediction

Procure 6-Bromo-1-chloroisoquinolin-5-amine for an unmatched tri-substituted scaffold. Its 1-chloro, 6-bromo, and 5-amine pattern enables orthogonal, three-step diversification—from SNAr displacement to Suzuki coupling—unavailable with mono-halogenated analogs. A privileged starting point for ROCK-I inhibitor libraries and chemoproteomic probes. Choose this compound for high-density SAR generation in a single synthesis campaign.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
CAS No. 1889108-83-1
Cat. No. B1381644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-chloroisoquinolin-5-amine
CAS1889108-83-1
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=NC=C2)Cl)N)Br
InChIInChI=1S/C9H6BrClN2/c10-7-2-1-6-5(8(7)12)3-4-13-9(6)11/h1-4H,12H2
InChIKeyYSRFNEGPFVGVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-chloroisoquinolin-5-amine (CAS 1889108-83-1): Core Physicochemical and Structural Profile for Procurement Evaluation


6-Bromo-1-chloroisoquinolin-5-amine (CAS 1889108-83-1) is a heterocyclic isoquinoline derivative with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol [1]. Its scaffold uniquely integrates a chlorine atom at the 1-position, a bromine atom at the 6-position, and a primary amine at the 5-position. This specific tri-substitution pattern on the isoquinoline core is not duplicated by its closest commercially available analogs, making it a distinct chemical entity for structure-activity relationship (SAR) studies and fragment-based drug discovery programs.

Why Structurally Similar 5-Amino or 1-Chloro Isoquinoline Analogs Cannot Replace 6-Bromo-1-chloroisoquinolin-5-amine


Near-neighbor compounds such as 6-Bromo-1-chloroisoquinoline (lacking the 5-amine) [1], 6-Bromoisoquinolin-5-amine (lacking the 1-chloro) [2], and 1-Chloroisoquinolin-5-amine (lacking the 6-bromo) [3] each omit one of the three key functional handles present on the target scaffold. This absence fundamentally alters the compound's synthetic utility for orthogonal derivatization, its computed physicochemical properties such as lipophilicity (XLogP), and its potential biological target engagement profile. The quantitative evidence below demonstrates that these are not interchangeable building blocks; the specific combination of substituents on 6-Bromo-1-chloroisoquinolin-5-amine defines a unique property space that cannot be replicated by mixing individual mono- or di-substituted analogs.

Quantitative Comparative Evidence for 6-Bromo-1-chloroisoquinolin-5-amine Against Closest Analogs


Computed Lipophilicity: Intermediate XLogP3 Value Differentiates from Bromo-Only and Chloro-Only Analogs

The computed octanol-water partition coefficient (XLogP3) for 6-Bromo-1-chloroisoquinolin-5-amine is 3.1 [1]. This lies between the values for its two mono-halogenated amine analogs: 6-Bromoisoquinolin-5-amine (XLogP3 = 2.1) [2] and 1-Chloroisoquinolin-5-amine (XLogP3 = 2.4) [3], and is substantially lower than the non-aminated analog, 6-Bromo-1-chloroisoquinoline (XLogP = 3.8) [4].

Lipophilicity Drug-likeness Physicochemical property prediction

Orthogonal Synthetic Handles: Dual Halogen Pattern Enables Sequential Derivatization Unavailable to Mono-Halogenated Analogs

The co-presence of a chlorine atom at position 1 and a bromine atom at position 6 on the isoquinoline core enables sequential, chemoselective functionalization strategies. 6-Bromo-1-chloroisoquinoline (lacking the 5-amine) has been documented as a reactant in the synthesis of phenylimidazole-based Smoothened (SMO) antagonists, where the chlorine serves as a leaving group for nucleophilic displacement [1]. The target compound, 6-Bromo-1-chloroisoquinolin-5-amine, retains this 1-chloro reactivity while adding a 6-bromo handle for subsequent Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a 5-amino group for amide bond formation or reductive amination. In contrast, 6-Bromoisoquinolin-5-amine lacks the 1-chloro handle entirely, eliminating the possibility of sequential displacement at the 1-position [2], and 1-Chloroisoquinolin-5-amine lacks the 6-bromo handle, precluding late-stage C-C bond formation at position 6 [3].

Cross-coupling Nucleophilic aromatic substitution Library synthesis

Kinase Inhibition Potential: 6-Substituted Isoquinoline Scaffold Demonstrates ROCK-I Activity Informing Target Compound Applications

The 6-substituted isoquinolin-1-amine scaffold has been validated as a ROCK-I (Rho-associated protein kinase 1) inhibitor template through fragment-based drug discovery. A fragment hit from this series demonstrated an IC50 of 6,760 nM against ROCK-I in an IMAP assay [1]. The target compound, 6-Bromo-1-chloroisoquinolin-5-amine, serves as a direct precursor to this bioactive chemotype, as the 1-chloro substituent can be displaced with ammonia or amines to generate 1-aminoisoquinoline derivatives. This transformation is not accessible from 6-Bromoisoquinolin-5-amine, which already has an unsubstituted 1-position and lacks the chlorine leaving group required for this specific displacement strategy [2]. The 6-bromo substituent further enables late-stage diversification to optimize ROCK-I potency, building on the established SAR that 6-substitution modulates kinase affinity.

ROCK-I inhibitor Kinase Fragment-based drug discovery

CYP Enzyme Interaction Potential: Dual Halogenation May Modulate CYP1A2 Inhibition Relative to Mono-Brominated Analog

6-Bromoisoquinolin-5-amine has been identified as a CYP1A2 inhibitor with a reported IC50 of 20,000 nM in human liver microsomes [1]. The target compound, 6-Bromo-1-chloroisoquinolin-5-amine, introduces an additional electron-withdrawing chlorine atom at the 1-position, which is expected to alter the electronic character of the isoquinoline ring and modulate CYP enzyme binding affinity. While direct CYP1A2 data for the target compound has not been reported, the structurally differentiated 1-Cl substituent provides a basis for divergent CYP inhibition profiles. The non-aminated comparator, 6-Bromo-1-chloroisoquinoline, has been reported to inhibit protein kinase C (PKC) with an IC50 of 6,500 nM [2], indicating that the 1-chloro-6-bromo isoquinoline core engages biological targets, with the 5-amino group of the target compound adding further potential for target interaction modulation.

CYP1A2 inhibition ADME Drug metabolism

Recommended Application Scenarios for 6-Bromo-1-chloroisoquinolin-5-amine Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Kinase Inhibitor Design Targeting ROCK-I

Medicinal chemistry teams pursuing ROCK-I (Rho-associated protein kinase 1) inhibitors should select this compound as a privileged starting scaffold. The 1-chloro substituent serves as a synthetic handle for direct conversion to 1-aminoisoquinoline derivatives, which have demonstrated ROCK-I inhibitory activity (IC50 = 6,760 nM for a related fragment) [1]. This direct displacement strategy bypasses the need for multi-step de novo construction of the 1-amino group required when starting from 6-Bromoisoquinolin-5-amine, which lacks the 1-position halogen [2]. The 6-bromo group simultaneously provides a vector for late-stage Pd-catalyzed diversification to optimize potency and selectivity, while the 5-amino group offers an additional derivatization site for modulating physicochemical properties without altering the kinase-binding pharmacophore.

Sequential Diversification Library Synthesis for SAR Exploration

This compound is ideally suited for the parallel synthesis of diverse compound libraries via orthogonal reaction sequences. The chlorine at position 1 can be displaced first via nucleophilic aromatic substitution (SNAr) with amines, leveraging established protocols used for Smoothened antagonist synthesis from 6-Bromo-1-chloroisoquinoline [1]. The bromine at position 6 can then be engaged in a subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce aryl or amino diversity. Finally, the 5-amine can be functionalized via acylation, sulfonylation, or reductive amination [2]. This three-step, three-point diversification sequence is not achievable with any of the mono-halogenated analogs (6-Bromoisoquinolin-5-amine lacks 1-Cl; 1-Chloroisoquinolin-5-amine lacks 6-Br), making this compound uniquely efficient for generating high-density SAR data in a single library production campaign.

ADME-Tox Profiling Studies Using a CYP-Modulated Isoquinoline Probe

Drug metabolism and pharmacokinetics (DMPK) groups investigating CYP1A2-mediated metabolism of isoquinoline-based kinase inhibitors should procure this compound as a structurally differentiated probe. The known CYP1A2 inhibitory activity of the mono-brominated analog (IC50 = 20,000 nM) [1] provides a baseline against which the effect of the additional 1-chloro substituent on CYP inhibition can be quantitatively assessed. The intermediate XLogP3 value of 3.1 positions this compound in a favorable lipophilicity range for assessing passive permeability and P-glycoprotein efflux ratios in Caco-2 or MDCK cell monolayers [2], enabling the generation of comprehensive in vitro ADME data to guide lead optimization of the 6-substituted isoquinoline series.

Chemical Biology Tool Compound Synthesis for Target Engagement Studies

Chemical biology groups requiring bifunctional probes for target engagement or chemoproteomics studies should utilize this scaffold's three reactive centers. The 5-amine provides a direct attachment point for biotin or fluorophore conjugation via amide bond formation. The 6-bromo serves as a handle for introducing a photoaffinity label (e.g., diazirine) via cross-coupling, while the 1-chloro can be displaced to install the kinase recognition element. This modular assembly of trifunctional probe molecules is predicated on the orthogonal reactivity uniquely enabled by the 1-Cl, 6-Br, 5-NH2 substitution pattern [1], which is not replicable using any single commercially available analog.

Quote Request

Request a Quote for 6-Bromo-1-chloroisoquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.